Spiculisporic acid Spiculisporic acid Spiculisporic acid is a biosurfactant that has been found in P. spiculisporum.
Spiculisporic acid is a natural product found in Talaromyces ucrainicus, Talaromyces panasenkoi, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 469-77-2
VCID: VC21341553
InChI: InChI=1S/C17H28O6/c1-2-3-4-5-6-7-8-9-10-13(15(19)20)17(16(21)22)12-11-14(18)23-17/h13H,2-12H2,1H3,(H,19,20)(H,21,22)
SMILES: CCCCCCCCCCC(C(=O)O)C1(CCC(=O)O1)C(=O)O
Molecular Formula: C17H28O6
Molecular Weight: 328.4 g/mol

Spiculisporic acid

CAS No.: 469-77-2

Cat. No.: VC21341553

Molecular Formula: C17H28O6

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Spiculisporic acid - 469-77-2

CAS No. 469-77-2
Molecular Formula C17H28O6
Molecular Weight 328.4 g/mol
IUPAC Name 2-(1-carboxyundecyl)-5-oxooxolane-2-carboxylic acid
Standard InChI InChI=1S/C17H28O6/c1-2-3-4-5-6-7-8-9-10-13(15(19)20)17(16(21)22)12-11-14(18)23-17/h13H,2-12H2,1H3,(H,19,20)(H,21,22)
Standard InChI Key TUXHHVJPGQUPCF-UHFFFAOYSA-N
Isomeric SMILES CCCCCCCCCC[C@H](C(=O)O)[C@@]1(CCC(=O)O1)C(=O)O
SMILES CCCCCCCCCCC(C(=O)O)C1(CCC(=O)O1)C(=O)O
Canonical SMILES CCCCCCCCCCC(C(=O)O)C1(CCC(=O)O1)C(=O)O

Chemical Structure and Properties

Molecular Structure

Spiculisporic acid has the molecular formula C₁₇H₂₈O₆ and a molecular weight of 328.4 g/mol . The structure contains a γ-butenolide (5-membered lactone ring) with two carboxyl groups and a long aliphatic chain. The compound's IUPAC name is 2-(1-carboxyundecyl)-5-oxooxolane-2-carboxylic acid .

The structural features of spiculisporic acid include:

  • A γ-butenolide core

  • Two carboxylic acid groups

  • An undecyl side chain

  • Specific stereochemistry at the C-2 and C-1' positions

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Spiculisporic Acid

PropertyValueReference
Molecular FormulaC₁₇H₂₈O₆
Molecular Weight328.4 g/mol
Melting Point145 °C
Boiling Point549.0±35.0 °C (Predicted)
Density1.163±0.06 g/cm³ (Predicted)
pKa2.13±0.20 (Predicted)
Physical FormWhite to light yellow powder/crystal
SolubilitySoluble in DMF, DMSO, and ethanol (30 mg/ml)

The compound exhibits characteristic spectroscopic properties that have been essential for its structural elucidation. NMR analysis reveals specific signals corresponding to the lactone ring, carboxyl groups, and the aliphatic chain .

Biosynthesis and Production

Natural Sources

Spiculisporic acid was initially isolated from Penicillium spiculisporum, but has since been identified in various fungal species . Research has shown that the compound is produced by several fungi, with Talaromyces trachyspermus NBRC 32238 identified as a particularly high-producing strain . Additionally, it has been isolated from the endophytic fungus Aspergillus cejpii derived from Hedera helix L. roots .

Production Methods

Recent studies have focused on optimizing the production of spiculisporic acid through cultivation of high-producing fungal strains. Moriwaki-Takano et al. (2021) reported an effective method for producing spiculisporic acid by Talaromyces trachyspermus in fed-batch bioreactor culture .

The production process involves:

  • Selection of high-producing strains (T. trachyspermus NBRC 32238)

  • Optimization of medium components and culture conditions

  • Fed-batch bioreactor cultivation for enhanced production

Key findings from production studies include:

  • T. trachyspermus can produce spiculisporic acid under acidic conditions

  • Glucose and sucrose serve as the most appropriate carbon substrates

  • Meat extract and FeCl₃ promote spiculisporic acid production

  • Fed-batch culture with sucrose resulted in 60 g/L of spiculisporic acid, with a total yield of 0.22 g per g of sucrose and a productivity of 6.6 g/L/day

Biological Activities

Antimicrobial Properties

Spiculisporic acid has demonstrated significant antimicrobial activity against various bacterial strains. In a study by Moriwaki-Takano et al., the compound showed promising antibacterial properties . Isolated from the endophytic fungus Aspergillus cejpii from Hedera helix L. roots, spiculisporic acid exhibited:

  • Minimum inhibitory concentration (MIC) values ranging from 3.9 to 31.25 μg/mL against tested bacterial strains

  • Broad-spectrum activity against both Gram-positive and Gram-negative bacteria

  • Potential as a novel antibiotic candidate for future development

Surfactant Properties

As a biosurfactant, spiculisporic acid demonstrates excellent surface-active properties that contribute to its various applications. The presence of both hydrophobic (aliphatic chain) and hydrophilic (carboxyl groups) regions in its structure enables it to reduce surface tension at interfaces and form micelles or vesicles depending on pH conditions .

The surfactant behavior of spiculisporic acid varies with pH:

  • At pH > 6.8: Forms micelles

  • pH 6.6-6.3: Forms lipid structures

  • pH 6.2-5.8: Forms vesicles

Applications

Industrial Applications

Spiculisporic acid has found applications in various industrial sectors due to its unique properties:

  • Metal cleaning and removal: The compound's chelating properties make it effective for metal removal applications

  • Cosmetics: Used in cosmetic formulations due to its low skin irritation potential and surface-active properties

  • Biomaterials: Being investigated as a novel biomaterial due to its biocompatibility and unique structural features

Derivatives of Spiculisporic Acid

Several derivatives of spiculisporic acid have been identified and characterized, expanding the family of these bioactive compounds. These derivatives show structural variations and potentially different biological activities.

Spiculisporic Acid B, C, and D

Wang et al. isolated and characterized three new spiculisporic acid derivatives designated as spiculisporic acids B, C, and D from fungal sources . These derivatives showed structural variations primarily in the aliphatic chain compared to the parent compound.

Spiculisporic acid B (C₁₇H₂₆O₆) features an unsaturated bond in the aliphatic chain, containing one double bond and three carbonyl groups within a ring structure. Spectroscopic data showed characteristic signals including one methine (δH 2.60) and a CH₂=CH-CH₂-(CH₂)₆-CH₂-CH- spin system .

Spiculisporic Acid E

Spiculisporic acid E represents another important derivative with the molecular formula C₁₉H₃₀O₈ . This compound was isolated from the marine-sponge associated fungus Talaromyces trachyspermus (KUFA 0021) .

The distinctive feature of spiculisporic acid E is the presence of an acetyloxy group at the terminal position of the alkyl side chain, giving it the IUPAC name (2R)-2-[(1R)-11-acetyloxy-1-carboxyundecyl]-5-oxooxolane-2-carboxylic acid . Interestingly, while many spiculisporic acid derivatives share the (2S,1'S) absolute configuration, spiculisporic acid E exhibits the opposite (2R,1'R) configuration, making it an enantiomer of the traditional spiculisporic acid .

Table 2: Comparison of Spiculisporic Acid Derivatives

DerivativeMolecular FormulaKey Structural FeatureReference
Spiculisporic AcidC₁₇H₂₈O₆Standard structure
Spiculisporic Acid BC₁₇H₂₆O₆Unsaturated aliphatic chain
Spiculisporic Acid CC₁₈H₃₀O₆Additional methoxy group
Spiculisporic Acid DC₁₈H₃₀O₆Additional methylene in aliphatic chain
Spiculisporic Acid EC₁₉H₃₀O₈Terminal acetyloxy group, (2R,1'R) configuration

Research Findings and Studies

Structural Elucidation

The structure of spiculisporic acid and its derivatives has been primarily elucidated through spectroscopic techniques including NMR, mass spectrometry, and infrared spectroscopy. The lactone ring structure and the positions of carboxyl groups have been confirmed through detailed 2D NMR analyses including HSQC, COSY, and HMBC experiments .

For example, the 13C- and DEPT NMR spectra of spiculisporic acid exhibit signals corresponding to 17 carbons, which can be classified as three carbonyl (δC 176.6, 173.6, and 172.3), one quaternary carbon (δC 86.5), one methine (δC 50.7), eleven methylenes (δC 31.8–22.5), and one methyl (δC 13.4) .

Recent Advances

Recent research has focused on optimizing production methods, exploring new biological activities, and identifying novel derivatives of spiculisporic acid:

  • Production optimization: Development of fed-batch bioreactor culture methods for enhanced production of spiculisporic acid by Talaromyces trachyspermus, yielding up to 60 g/L

  • New sources: Identification of endophytic fungi such as Aspergillus cejpii from Hedera helix L. as novel sources of spiculisporic acid with promising antimicrobial activity

  • Novel derivatives: Discovery of new spiculisporic acid derivatives including spiculisporic acid E from the marine-sponge associated fungus Talaromyces trachyspermus

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